Arg-Gly-Asp-Ser acetate

Cell adhesion Integrin antagonism Fibronectin competition

RGDS acetate (Arg-Gly-Asp-Ser acetate) is the minimal integrin‑recognition sequence from fibronectin, offering broad‑spectrum inhibition of RGD‑binding integrins (αvβ3, α5β1, αIIbβ3). In osteoclast adhesion it is 7.7‑fold more potent than GRGDSP (IC50 26 μM vs 201 μM) and is the most active linear RGD peptide in this assay system. It also reliably inhibits thrombin‑induced platelet binding to fibronectin, fibrinogen α, and von Willebrand factor (IC50 10 μM). With a well‑characterized plasma half‑life of 90 min, RGDS acetate is the reference standard for short‑term (1‑2 hr) cell‑adhesion and platelet‑aggregation studies. Choose RGDS acetate for reproducible, broad‑spectrum integrin blockade without subtype bias.

Molecular Formula C17H31N7O10
Molecular Weight 493.5 g/mol
Cat. No. B14766626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Gly-Asp-Ser acetate
Molecular FormulaC17H31N7O10
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESCC(=O)O.C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N
InChIInChI=1S/C15H27N7O8.C2H4O2/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30;1-2(3)4/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19);1H3,(H,3,4)/t7-,8-,9-;/m0./s1
InChIKeyWEXTVBBMCRDVHU-YWUTZLAHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Gly-Asp-Ser Acetate (RGDS Acetate): RGD-Binding Integrin Antagonist for Cell Adhesion Research and Procurement Considerations


Arg-Gly-Asp-Ser (RGDS) is a linear tetrapeptide that comprises the minimal integrin recognition sequence derived from the cell-binding domain of fibronectin [1]. As a prototypical RGD-based ligand, RGDS competitively inhibits the interaction between RGD-binding integrins (including αvβ3, α5β1, and αIIbβ3) and their native extracellular matrix ligands [2]. The acetate salt form enhances aqueous solubility and facilitates handling in aqueous buffer systems . RGDS acetate serves as a widely validated tool compound for studying integrin-mediated cell adhesion, platelet aggregation, and related signaling pathways [3].

Procurement Risk Alert: Why Arg-Gly-Asp-Ser Acetate Cannot Be Interchanged with Generic RGD Peptides


RGD-containing peptides are not functionally interchangeable despite sharing the core Arg-Gly-Asp motif. Flanking residues, N- and C-terminal modifications, and linear versus cyclic conformation profoundly alter integrin subtype selectivity, potency, and metabolic stability [1]. For instance, the tetrapeptide RGDS (IC50 = 26 μM in osteoclast adhesion) exhibits substantially different inhibitory activity compared to the hexapeptide GRGDSP (IC50 = 201 μM) in identical assay conditions, demonstrating that even minor sequence variations produce quantitatively distinct biological outcomes [2]. Furthermore, cyclic RGD peptides such as c(RGDfV) achieve nanomolar affinity and pronounced αvβ3 selectivity (selectivity ratio αIIbβ3/αvβ3 = 347), whereas linear RGDS shows broader, micromolar-range integrin binding with distinct selectivity characteristics [3]. Substituting one RGD peptide for another without empirical validation of the specific assay system introduces uncontrolled variables that compromise experimental reproducibility and data interpretation. The quantitative evidence presented below substantiates why RGDS acetate occupies a specific, non-substitutable position within the RGD peptide landscape.

Arg-Gly-Asp-Ser Acetate: Quantitative Differential Performance Against Comparators


Superior Cell Adhesion Inhibition: RGDS vs. RGD and GRGDSP in Functional Assays

In a direct comparative study of RGD-containing peptides, RGDS demonstrated superior inhibition of tumor cell adhesion to fibronectin compared to the minimal tripeptide RGD. In HCT-8 colorectal carcinoma cells, RGDS achieved a maximum inhibition rate of 53.3%, whereas RGD produced only 37.5% inhibition. In OS732 osteosarcoma cells, RGDS attained 50.9% maximum inhibition versus 34% for RGD [1]. Separately, in an osteoclast adhesion assay employing serum-coated glass as substrate, RGDS (IC50 = 26 μM) was 7.7-fold more potent than GRGDSP (IC50 = 201 μM) [2].

Cell adhesion Integrin antagonism Fibronectin competition

Functional Activity Benchmark: RGDS Inhibition of Platelet Integrin-Ligand Binding

RGDS inhibits thrombin-induced binding of platelets to three distinct integrin ligands — fibronectin, fibrinogen α, and von Willebrand factor — with a consistent IC50 value of 10 μM across all three ligand-receptor interactions [1]. This represents the core functional activity benchmark for the unmodified linear tetrapeptide. By comparison, the linear peptide RGDF (containing phenylalanine in place of serine) exhibits modestly higher potency in ADP-induced platelet aggregation with IC50 = 8 μM [2], while the pentapeptide Gly-Arg-Gly-Asp-Ser (GRGDS) requires substantially higher concentrations to achieve equivalent inhibition, with IC50 values ranging from 110–550 nM for snake venom-derived RGD proteins being approximately 1000-fold more potent than GRGDS [3].

Platelet aggregation GPIIb/IIIa antagonism Thrombosis research

Metabolic Stability Limitation: Quantified Plasma Instability of Linear RGDS Versus Cyclic Analogs

The linear tetrapeptide Ac-RGDS-NH2 exhibits limited plasma stability, undergoing total loss of in vitro antiaggregatory activity following 3 hours of incubation in platelet-rich plasma, with a measured half-life (T1/2) of 90 minutes [1]. In direct head-to-head comparison, the cyclic disulfide analog SK&F 106760 (Ac-cyclo-S,S-[Cys-(Nα-Me)Arg-Gly-Asp-Pen]-NH2) retained 100% of its activity after the identical 3-hour incubation period [1]. The linear peptide also displays low platelet fibrinogen receptor affinity (Ki = 2.9 ± 1.9 μM) compared to fibrinogen (Ki = 38.0 ± 6.0 nM) and compared to the cyclic analog (Ki = 58 ± 20 nM), representing an approximately 50-fold affinity improvement with cyclization [1].

Peptide stability Plasma half-life Enzymatic degradation

Integrin Subtype Activity Spectrum: RGDS in Context of RGD-Binding Integrin Ligands

In a comprehensive evaluation of RGD-binding integrin ligands using a homogeneous ELISA-like solid phase binding assay, GRGDSPK exhibited IC50 values of 1.2 ± 0.27 μM for αvβ3 and 5.4 ± 2.0 μM for αIIbβ3, yielding a selectivity ratio (αIIbβ3/αvβ3) of 4.5 [1]. In contrast, the cyclic peptide c(RGDfV) demonstrated substantially higher affinity (αvβ3 IC50 = 0.0049 ± 0.0001 μM; αIIbβ3 IC50 = 1.7 ± 0.38 μM) with a markedly different selectivity profile (αIIbβ3/αvβ3 ratio = 347) [1]. While direct quantitative data for unmodified RGDS in this specific assay system were not reported, the data establish the class-level principle that linear versus cyclic RGD peptides exhibit fundamentally different integrin subtype binding profiles, with linear peptides generally displaying micromolar affinity and limited subtype discrimination, whereas constrained cyclic peptides achieve nanomolar affinity with pronounced subtype selectivity [1].

Integrin selectivity αvβ3 binding αIIbβ3 antagonism

Comparative Performance: RGDS Versus Other Linear RGD Peptides in Osteoclast Adhesion

A systematic structure-function analysis ranked multiple linear RGD-containing peptides by their mean IC50 values in a serum-coated glass osteoclast adhesion assay [1]. RGDS (IC50 = 26 μM) demonstrated the highest potency among all linear peptides tested, outperforming GRGDS (38 μM), RGDV (43 μM), Ac-RGDV-NH2 (68 μM), Ac-RGDS-NH2 (84 μM), GRGDTP (180 μM), and GRGDSP (201 μM) [1]. The two most potent short peptides overall were cyclic analogs (SK&F 106760, IC50 = 7.0 μM; Telios peptide, IC50 = 6.6 μM), and the snake venom peptide echistatin was the most potent compound evaluated (IC50 = 0.78 nM) [1]. Specificity control peptides including fibronectin CS1, fibrinogen H12, and laminin fragment YIGSR showed no activity up to 800 μM [1].

Osteoclast adhesion Bone resorption RGD analog ranking

Inhibition of von Willebrand Factor Binding: RGDS Versus Fibrinogen Gamma-Chain Peptide

In a competitive binding assay measuring inhibition of 125I-labeled von Willebrand factor (vWf) binding to platelets, RGDS and a pentadecapeptide from the fibrinogen γ-chain carboxy terminus were compared directly [1]. RGDS inhibited 125I-vWf binding with an IC50 of 8 μM, whereas the pentadecapeptide required a 5-fold higher concentration (IC50 = 40 μM) to achieve equivalent inhibition [1]. Both peptides exhibited dose-dependent inhibition, but the tetrapeptide RGDS displayed significantly higher apparent affinity for the vWf binding site on GPIIb/IIIa [1].

von Willebrand factor GPIIb/IIIa Platelet adhesion

Optimal Scientific and Industrial Application Scenarios for Arg-Gly-Asp-Ser Acetate Based on Quantitative Evidence


Short-Term In Vitro Cell Adhesion Inhibition Assays (≤2 Hours)

RGDS acetate is optimally deployed in cell adhesion inhibition experiments where incubation times do not exceed 1–2 hours, given its documented plasma half-life of 90 minutes and complete activity loss after 3 hours [1]. In this application window, RGDS provides 7.7-fold higher potency than GRGDSP (IC50 26 μM vs. 201 μM) in osteoclast adhesion [2] and achieves >50% maximum inhibition in tumor cell adhesion assays, outperforming the minimal RGD tripeptide by 15–17 percentage points [3].

Reference Standard for Platelet Aggregation and Integrin-Ligand Binding Studies

RGDS acetate serves as an established reference compound for validating platelet aggregation and integrin-ligand binding assays, with a well-characterized IC50 of 10 μM for inhibition of thrombin-induced platelet binding to fibronectin, fibrinogen α, and von Willebrand factor [4]. This consistent activity across three distinct ligand-receptor interactions makes RGDS a reliable positive control for assay development, quality control, and inter-laboratory comparisons involving GPIIb/IIIa-mediated platelet function.

Osteoclast Adhesion and Bone Resorption Research Requiring Linear RGD Reference

For osteoclast biology studies utilizing serum-coated glass adhesion assays, RGDS acetate is the most potent linear RGD peptide available (IC50 = 26 μM), outperforming all other linear analogs including GRGDS (38 μM), RGDV (43 μM), Ac-RGDS-NH2 (84 μM), GRGDTP (180 μM), and GRGDSP (201 μM) [2]. This established activity ranking positions RGDS as the preferred linear peptide reference standard when evaluating novel integrin antagonists or studying vitronectin receptor-mediated osteoclast adhesion mechanisms.

Broad-Spectrum Integrin Inhibition Where Subtype Selectivity Is Not Required

When experimental objectives require general blockade of RGD-binding integrins without subtype discrimination, RGDS acetate is the appropriate procurement choice. Unlike cyclic RGD peptides such as c(RGDfV) that achieve nanomolar affinity and pronounced αvβ3 selectivity (selectivity ratio αIIbβ3/αvβ3 = 347), linear RGDS exhibits a broader, micromolar-range binding profile across multiple integrin subtypes [5]. This broad-spectrum activity is advantageous for studies examining global integrin contributions to cellular phenotypes rather than dissecting subtype-specific functions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arg-Gly-Asp-Ser acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.